
3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione molecules have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential .
Synthesis Analysis
Thiazolidine-2,4-dione molecules are derived and their chemical structures are established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine-2,4-dione molecules are evaluated for their antioxidant, anticancer, and antimicrobial potential . The antimicrobial potential is evaluated against selected fungal and bacterial strains .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are established using physiochemical parameters and spectral techniques .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazolidine derivatives, such as “3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione”, have been synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Anti-Biofilm Properties
In addition to their direct antimicrobial activity, these compounds also exhibit anti-biofilm properties . The thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation .
Anticancer Activity
Thiazolidine motifs are present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties including anticancer activity .
Anticonvulsant Activity
Thiazolidine derivatives also exhibit anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders .
Anti-Inflammatory Activity
These compounds have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis .
Neuroprotective Activity
Thiazolidine derivatives have been found to exhibit neuroprotective activity . This suggests that they could be used in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Antioxidant Activity
Some thiazolidin-4-ones have shown prominent antioxidant activity results . This suggests that they could be used in the treatment of diseases caused by oxidative stress .
Drug Design
Thiazolidine derivatives are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Mécanisme D'action
Target of Action
The primary targets of 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are bacterial enzymes—DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for DNA replication in bacteria .
Mode of Action
3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione interacts with its targets by inhibiting the activity of DNA gyrase and DNA topoisomerase IV . This inhibition disrupts DNA replication, thus inhibiting bacterial growth and causing cell death .
Biochemical Pathways
The biochemical pathways affected by 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are primarily those involved in bacterial DNA replication . By inhibiting DNA gyrase and DNA topoisomerase IV, the compound disrupts the normal replication process, leading to the death of the bacterial cells .
Pharmacokinetics
It is known that the compound shows promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Result of Action
The molecular and cellular effects of 3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione’s action include the disruption of bacterial DNA replication, inhibition of bacterial growth, and ultimately, bacterial cell death .
Orientations Futures
The future research on “3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione” and its derivatives could focus on improving their activity and developing multifunctional drugs . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
Propriétés
IUPAC Name |
3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-6-16(7-4-11)13(19)10-2-1-5-15-8-10/h1-2,5,8,11H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQEJMCWHEREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Nicotinoylpiperidin-4-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

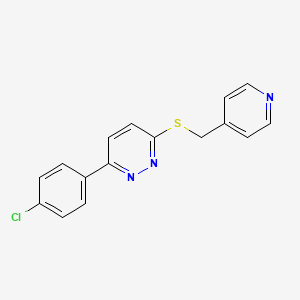
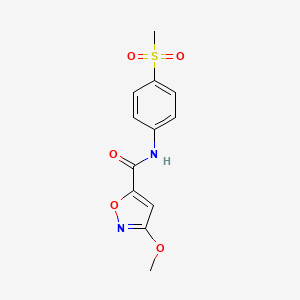
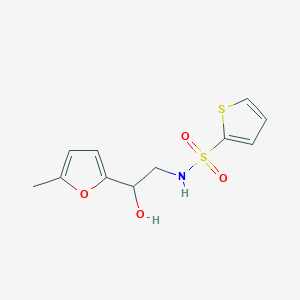
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2441660.png)
![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)
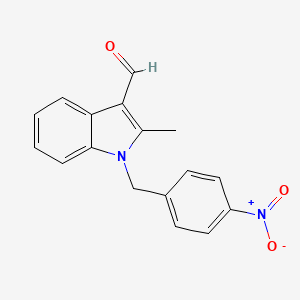
![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)
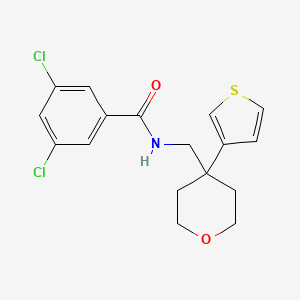

![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)

![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2441674.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2441675.png)